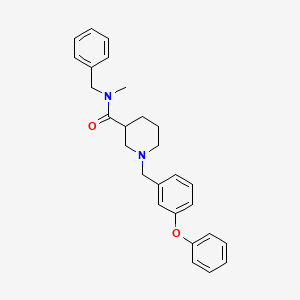![molecular formula C19H19NO6S2 B11570008 N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)propanamide](/img/structure/B11570008.png)
N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxathiol ring, a sulfonyl group, and an ethoxybenzene moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethoxybenzene Moiety: The ethoxybenzene moiety is typically attached through nucleophilic substitution reactions, using ethoxybenzene derivatives and suitable leaving groups.
Final Coupling Reaction: The final step involves coupling the benzoxathiol ring with the ethoxybenzenesulfonyl group under controlled conditions, often using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxybenzene moiety or the benzoxathiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context and the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
- Phenyl N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)carbamate
- N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)pyridine-3-carboxamide
Uniqueness
N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethoxybenzene moiety, sulfonyl group, and benzoxathiol ring in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H19NO6S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)propanamide |
InChI |
InChI=1S/C19H19NO6S2/c1-4-25-14-6-8-15(9-7-14)28(23,24)20(18(21)12(2)3)13-5-10-16-17(11-13)27-19(22)26-16/h5-12H,4H2,1-3H3 |
InChI Key |
QEJBXKVSOIDCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11569934.png)
![2-(4-fluorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569944.png)
![7-[(4-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11569949.png)
![3-(4-Chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B11569953.png)
![methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11569954.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569955.png)
![3-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11569961.png)
![3-(diphenylmethyl)-5-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11569962.png)
![(5Z)-2-[4-(pentyloxy)phenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11569966.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B11569980.png)
![7-Chloro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569983.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole](/img/structure/B11569991.png)
![Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11570001.png)
